molecular formula C21H21N3O4 B11316402 2-{3-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone

2-{3-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11316402
M. Wt: 379.4 g/mol
InChI Key: GPUCEMMGMQOAPF-UHFFFAOYSA-N
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Description

2-{3-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone is a complex organic compound featuring a methoxyphenyl group, an oxadiazole ring, and a pyrrolidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl and pyrrolidinyl ethanone groups via nucleophilic substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl and pyrrolidinyl ethanone sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxadiazole ring can produce amines or alcohols.

Scientific Research Applications

2-{3-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{3-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxadiazole ring and methoxyphenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-1-yl)ethanone
  • 2-{3-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(piperidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-{3-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidinyl ethanone moiety, in particular, may enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

2-[3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C21H21N3O4/c1-26-17-9-7-15(8-10-17)21-22-20(23-28-21)16-5-4-6-18(13-16)27-14-19(25)24-11-2-3-12-24/h4-10,13H,2-3,11-12,14H2,1H3

InChI Key

GPUCEMMGMQOAPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)N4CCCC4

Origin of Product

United States

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